molecular formula C9H9NO2 B019310 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 23206-20-4

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B019310
CAS RN: 23206-20-4
M. Wt: 163.17 g/mol
InChI Key: UZFDGRLSVITWJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives involves multiple steps, including sulfonation, hydroxylation, and hydrogenation processes. A notable method includes the transformation of isoquinoline into isoquinoline-5-sulfonic acid, followed by the reaction with sodium and potassium hydroxides, and finally, hydrogenation in the presence of palladium on carbon to achieve the desired product with a yield of 47.6% (Huang Wei-yi, 2006). Other methods explore metal-free synthesis, emphasizing the versatility of approaches for creating this compound and its related structures (C. Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques, providing insights into its molecular framework and confirming the presence of key functional groups integral to its chemical behavior (Huang Wei-yi, 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cyclizations and coupling reactions, to yield a range of derivatives. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex organic molecules with biological relevance. Notably, reactions facilitated by palladium-catalyzed processes and visible-light-promoted reactions demonstrate the compound's versatility in organic synthesis (Amrita Mondal et al., 2018).

Physical Properties Analysis

The physical properties of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, such as solubility, melting point, and crystalline structure, are important for its practical applications. These properties are influenced by the compound's molecular structure and can affect its behavior in chemical reactions and biological systems. Although specific data on these properties are limited in the provided studies, understanding them is crucial for handling and application purposes.

Chemical Properties Analysis

The chemical properties of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, including its acidity, basicity, and reactivity with various chemical agents, dictate its role in synthetic chemistry and potential pharmacological activities. Its ability to undergo various organic transformations, such as cyclization and condensation reactions, underscores its utility in constructing complex molecular architectures with desired functional capabilities (Xu Liu et al., 2016).

Scientific Research Applications

  • HIV-1 Inhibition : A derivative, 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione, has been identified as a potential selective inhibitor of HIV-1 integrase and reverse transcriptase ribonuclease H due to its RNase H inhibition capabilities (Billamboz et al., 2011).

  • Synthetic Chemistry : Several methods have been developed for synthesizing derivatives of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. For instance, a visible light-promoted synthesis via a tandem radical cyclization and sulfonylation reaction offers a novel approach to creating 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones (Liu et al., 2016).

  • Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones show potential in vasodilation at specific concentrations, indicating possible therapeutic applications (Zhang, 2010).

  • Cytotoxic Activity : A novel dihydroisoquinoline hydroxamic acid derivative has demonstrated promising cytotoxic activity against the human hepatocarcinoma cell line Hep3B, suggesting potential therapeutic applications in cancer treatment (Ben Salah et al., 2014).

  • Anti-inflammatory and Analgesic Properties : Synthesized compounds from this chemical class have shown promising anti-inflammatory and analgesic properties (Khalturina et al., 2010).

  • Antiviral Activity : Derivatives such as U.K.2371 and U.K.2054 have shown antiviral activity in vitro against various viruses including influenza and rhinoviruses (Reed et al., 1970).

properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDGRLSVITWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501259
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

23206-20-4
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CS Marques, D Peixoto, AJ Burke - researchgate.net
General considerations: All the reagents were obtained from Aldrich, Fluka, Acros and Alfa Aeser. The solvents used were dried using current laboratory techniques. 1 All the reagents …
Number of citations: 0 www.researchgate.net
PAAG Bacalhau - 2018 - dspace.uevora.pt
Neurodegenerative diseases, namely Alzheimer’s and Parkinson’s diseases are a major challenge for medicine and public health due to their prevalence in developed countries. Thus, …
Number of citations: 0 dspace.uevora.pt

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